molecular formula C25H29N3O6S B11010005 3-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]propanamide

3-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]propanamide

Cat. No.: B11010005
M. Wt: 499.6 g/mol
InChI Key: OHZNNTCLIPMPQB-UHFFFAOYSA-N
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Description

3-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzazepine core, which is a bicyclic structure containing a benzene ring fused to an azepine ring. The presence of methoxy groups and a thiazinane ring further adds to its chemical complexity and potential reactivity.

Preparation Methods

The synthesis of 3-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]propanamide involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the benzazepine core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminobenzylamine and a ketone or aldehyde.

    Introduction of methoxy groups: Methoxylation can be performed using methanol and a strong acid catalyst.

    Formation of the thiazinane ring: This step involves the reaction of a suitable sulfonamide with a phenyl derivative.

    Coupling of the benzazepine and thiazinane derivatives: This final step involves the formation of an amide bond between the benzazepine and thiazinane derivatives under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Chemical Reactions Analysis

3-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the benzazepine core can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Its structural features make it a candidate for studying enzyme interactions and receptor binding.

    Medicine: It may have potential as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory pathways.

    Industry: Its unique chemical properties could be exploited in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]propanamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The benzazepine core may interact with neurotransmitter receptors, while the thiazinane ring could modulate enzyme activity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar compounds to 3-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]propanamide include:

    7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)propanoic acid: This compound shares the benzazepine core but lacks the thiazinane ring.

    1-oxo-2-methyl-6,7-dimethoxy-1,2-dihydroisoquinoline: This compound has a similar methoxy-substituted bicyclic structure but differs in the core ring system.

    Extended flavonoids: These compounds have similar methoxy groups and aromatic structures but differ significantly in their overall framework.

The uniqueness of this compound lies in its combination of a benzazepine core with a thiazinane ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C25H29N3O6S

Molecular Weight

499.6 g/mol

IUPAC Name

3-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]propanamide

InChI

InChI=1S/C25H29N3O6S/c1-33-22-15-18-9-12-27(25(30)17-19(18)16-23(22)34-2)13-10-24(29)26-20-5-7-21(8-6-20)28-11-3-4-14-35(28,31)32/h5-9,12,15-16H,3-4,10-11,13-14,17H2,1-2H3,(H,26,29)

InChI Key

OHZNNTCLIPMPQB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=CN(C(=O)CC2=C1)CCC(=O)NC3=CC=C(C=C3)N4CCCCS4(=O)=O)OC

Origin of Product

United States

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